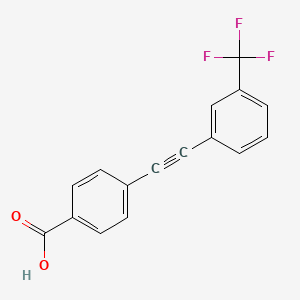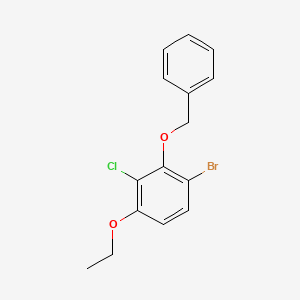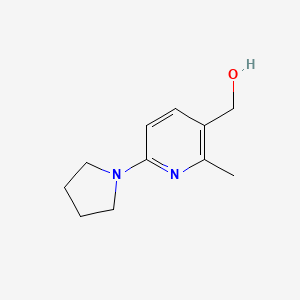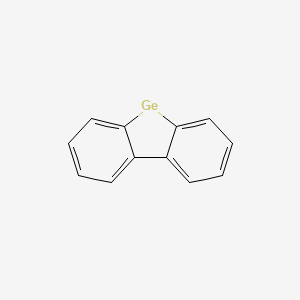
4-((3-(Trifluoromethyl)phenyl)ethynyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-(Trifluoromethyl)phenyl)ethynyl)benzoic acid is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzoic acid moiety via an ethynyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(Trifluoromethyl)phenyl)ethynyl)benzoic acid typically involves a multi-step process. One common method starts with the preparation of 3-(trifluoromethyl)phenylacetylene, which is then coupled with 4-iodobenzoic acid using a palladium-catalyzed Sonogashira coupling reaction. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and an amine base in an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
4-((3-(Trifluoromethyl)phenyl)ethynyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or borane.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
4-((3-(Trifluoromethyl)phenyl)ethynyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mécanisme D'action
The mechanism of action of 4-((3-(Trifluoromethyl)phenyl)ethynyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The ethynyl linkage provides rigidity to the molecule, facilitating specific interactions with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Trifluoromethyl)benzoic acid
- 3-Fluoro-4-(trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)phenylacetylene
Uniqueness
4-((3-(Trifluoromethyl)phenyl)ethynyl)benzoic acid is unique due to the presence of both a trifluoromethyl group and an ethynyl linkage, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring high stability and specific molecular interactions .
Propriétés
Formule moléculaire |
C16H9F3O2 |
|---|---|
Poids moléculaire |
290.24 g/mol |
Nom IUPAC |
4-[2-[3-(trifluoromethyl)phenyl]ethynyl]benzoic acid |
InChI |
InChI=1S/C16H9F3O2/c17-16(18,19)14-3-1-2-12(10-14)5-4-11-6-8-13(9-7-11)15(20)21/h1-3,6-10H,(H,20,21) |
Clé InChI |
JNOJWFKHMDLGQD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)C#CC2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]ethan-1-ol](/img/structure/B14759334.png)



![Diethyl 5-{[4-(ethoxycarbonyl)-3,5-dimethyl-1h-pyrrol-2-yl]methyl}-3-methyl-1h-pyrrole-2,4-dicarboxylate](/img/structure/B14759358.png)


![[S(R)]-N-[(1R)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14759384.png)
![3-{[3-Hydroxy-2-(3-hydroxyphenyl)propanoyl]oxy}-8-methyl-8-(propan-2-yl)-8-azoniabicyclo[3.2.1]octane](/img/structure/B14759395.png)




